Cas no 1807149-34-3 (2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine)
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine
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- Inchi: 1S/C8H5BrF2N2O/c9-1-5-7(8(10)11)4(2-12)6(14)3-13-5/h3,8,14H,1H2
- InChI Key: FJKTVKSLMKCRTP-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)F)=C(C#N)C(=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 2
- Topological Polar Surface Area: 56.9
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046518-250mg |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine |
1807149-34-3 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029046518-500mg |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine |
1807149-34-3 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
| Alichem | A029046518-1g |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine |
1807149-34-3 | 97% | 1g |
$3,039.60 | 2022-03-31 |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine
Introduction to 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1807149-34-3)
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine, identified by the CAS number 1807149-34-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, including the presence of a bromomethyl group, a cyano substituent, a difluoromethyl group, and a hydroxypyridine core, contribute to its unique chemical properties and potential utility in synthetic chemistry and drug discovery.
The bromomethyl functional group at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules. The cyano group at the 4-position introduces a polar and electron-withdrawing character, which can influence the electronic properties of the molecule and its interactions with biological targets. Additionally, the difluoromethyl group at the 3-position is known to enhance metabolic stability and binding affinity in drug molecules, while the hydroxypyridine moiety contributes to hydrogen bonding capabilities, which are crucial for biological activity.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory activities. The specific arrangement of substituents in 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine makes it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The reactivity of the bromomethyl group allows for facile coupling with various nucleophiles, enabling the construction of diverse molecular architectures. This flexibility is particularly valuable in drug discovery pipelines where rapid diversification of molecular libraries is essential. Furthermore, the presence of both electron-withdrawing and electron-donating groups in the molecule can fine-tune its pharmacokinetic properties, such as solubility and bioavailability.
Recent research has highlighted the importance of fluorinated compounds in modern drug design. The difluoromethyl group in this molecule is one such fluorinated moiety that has been shown to improve pharmacological profiles by enhancing binding affinity and reducing metabolic degradation. This feature is particularly relevant in the context of developing small-molecule inhibitors that target enzymes involved in critical biological pathways. For instance, studies have indicated that fluorinated pyridines can be effective in inhibiting protein-protein interactions, which are often difficult to target with traditional small molecules.
The cyano group at the 4-position also plays a significant role in determining the overall activity of the molecule. In many cases, cyano-substituted heterocycles exhibit potent biological activity due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. This makes 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine a promising candidate for further investigation as a lead compound or intermediate in drug development.
Another area where this compound shows promise is in agrochemical applications. Pyridine derivatives are well-known for their role as active ingredients in pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The unique structural features of 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine, particularly its combination of reactive functional groups and fluorinated moieties, make it an interesting candidate for developing next-generation agrochemicals with improved efficacy and environmental safety.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The introduction of each substituent—such as the bromomethyl group, cyano group, difluoromethyl group, and hydroxyl group—requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex pyridine derivatives like this one with increasing efficiency, which is crucial for both academic research and industrial applications.
In conclusion,2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1807149-34-3) is a versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules. As research continues to uncover new applications for pyridine derivatives,this compound is likely to play an important role in future drug discovery efforts.
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